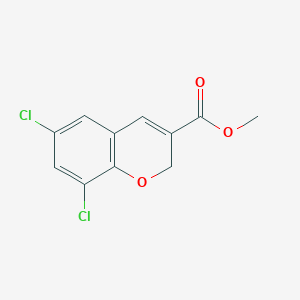
2,2-二氟-1,3-苯并二氧杂环戊烯
描述
2,2-Difluoro-1,3-benzodioxole (DFBD) is a versatile chemical compound with a wide range of applications in scientific research. It has been used as a reagent for organic synthesis, as an intermediate for the synthesis of pharmaceuticals and as a building block for various materials. DFBD has also been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
科学研究应用
含氟砌块
2,2-二氟-1,3-苯并二氧杂环戊烯在化学合成中用作含氟砌块 . 含氟化合物具有独特的性质,如高热稳定性和氧化稳定性、低折射率和低表面能,使其在各种应用中发挥作用。
有机合成前体
5-溴-2,2-二氟-1,3-苯并二氧杂环戊烯是2,2-二氟-1,3-苯并二氧杂环戊烯的衍生物,用作有机合成中的前体 . 它可用于制备其他复杂的有机化合物。
羧酸衍生物的制备
它用于制备5-溴-2,2-二氟-1,3-苯并二氧杂环戊烯-4-羧酸 . 羧酸及其衍生物广泛应用于各种有机物质的合成。
活性药物成分的中间体
5-溴-2,2-二氟-1,3-苯并二氧杂环戊烯作为活性药物成分合成的中间体 . 这突出了其在药物化学领域的重要性。
农用化学品的中间体
该化合物还用作农用化学品合成的中间体 . 农用化学品,如杀虫剂和化肥,在提高作物产量和质量方面起着至关重要的作用。
染料领域的中间体
作用机制
Target of Action
2,2-Difluoro-1,3-benzodioxole is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . It is particularly used for the preparation of products for agricultural chemistry and the synthesis of pharmaceutical products
Mode of Action
The mode of action of 2,2-Difluoro-1,3-benzodioxole involves its interaction with the enzyme toluene dioxygenase. Pseudomonas putida F1, a bacterium, catalyzes the defluorination of 2,2-Difluoro-1,3-benzodioxole at an initial rate of 2,100 nmol/h per mg cellular protein . This interaction results in the oxidation of 2,2-Difluoro-1,3-benzodioxole to DFBD-4,5-dihydrodiol .
Biochemical Pathways
The biochemical pathway of 2,2-Difluoro-1,3-benzodioxole involves several steps. The dihydrodiol could be oxidized to 4,5-dihydroxy-DFBD via the dihydrodiol dehydrogenase from P. putida F1 . The dihydrodiol dehydrates with acid to yield a mixture of 4-hydroxy-DFBD and 5-hydroxy-DFBD . All these metabolites retain the difluoromethylene group .
Pharmacokinetics
It is known that the compound is a liquid with a density of 1303 g/mL at 25 °C .
Result of Action
The major route of DFBD-4,5-dihydrodiol decomposition produces fluoride and 1,2,3-trihydroxybenzene, or pyrogallol . This is shown to be the source of the dark colors in the medium . A mechanism for DFBD-4,5-dihydrodiol transformation to two fluoride ions and pyrogallol is proposed .
安全和危害
未来方向
2,2-Difluoro-1,3-benzodioxole is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . Future research directions include exploring its potential as a drug delivery system, developing more efficient synthesis methods, and determining the optimal dosage and mode of administration.
生化分析
Biochemical Properties
2,2-Difluoro-1,3-benzodioxole has been found to interact with certain enzymes in biochemical reactions. For instance, Pseudomonas putida F1, a bacterium, has been shown to catalyze the defluorination of 2,2-Difluoro-1,3-benzodioxole . This process involves the enzyme toluene dioxygenase . The nature of these interactions involves the oxidation of 2,2-Difluoro-1,3-benzodioxole to 2,2-Difluoro-1,3-benzodioxole-4,5-dihydrodiol .
Cellular Effects
It has been observed that Pseudomonas putida F1 can metabolize 2,2-Difluoro-1,3-benzodioxole, suggesting that it may have an impact on cellular metabolism in this bacterium .
Molecular Mechanism
The molecular mechanism of 2,2-Difluoro-1,3-benzodioxole involves its oxidation by the enzyme toluene dioxygenase to form 2,2-Difluoro-1,3-benzodioxole-4,5-dihydrodiol . This dihydrodiol can then be further oxidized to 4,5-dihydroxy-2,2-Difluoro-1,3-benzodioxole via the dihydrodiol dehydrogenase from P. putida F1 .
Temporal Effects in Laboratory Settings
It has been noted that defluorination rates of 2,2-Difluoro-1,3-benzodioxole by Pseudomonas putida F1 decline after several hours .
Metabolic Pathways
The metabolic pathway of 2,2-Difluoro-1,3-benzodioxole involves its oxidation by toluene dioxygenase to form 2,2-Difluoro-1,3-benzodioxole-4,5-dihydrodiol . This dihydrodiol can then be further oxidized to 4,5-dihydroxy-2,2-Difluoro-1,3-benzodioxole via the dihydrodiol dehydrogenase from P. putida F1 .
属性
IUPAC Name |
2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOGZQDAXUUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166398 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1583-59-1 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,2-difluoro-1,3-benzodioxole unique in terms of its chemical reactivity?
A1: 2,2-Difluoro-1,3-benzodioxole exhibits exceptional acidity compared to simple arenes like anisole or even 1,3-benzodioxole. This is attributed to the presence of the difluoromethylene group, making it highly susceptible to deprotonation and subsequent reactions with electrophiles. Research has shown that it undergoes ortho-lithiation approximately 5000 times faster than 1,3-benzodioxole, highlighting the profound impact of fluorine substitution on its reactivity. []
Q2: How does the structure of 2,2-difluoro-1,3-benzodioxole lend itself to the synthesis of diverse derivatives?
A2: The inherent reactivity of 2,2-difluoro-1,3-benzodioxole, particularly its susceptibility to ortho-lithiation, makes it a versatile precursor for a wide array of derivatives. [] Researchers have successfully demonstrated its conversion into various derivatives by first performing a hydrogen/metal permutation at the most acidic site, followed by the introduction of diverse electrophiles. [] These modifications allow for the generation of libraries of functionalized compounds with potential applications in various fields.
Q3: What are the potential applications of 2,2-difluoro-1,3-benzodioxole derivatives in organic synthesis?
A3: The unique reactivity of 2,2-difluoro-1,3-benzodioxole has been exploited to synthesize valuable building blocks for more complex molecules. For instance, researchers have synthesized fluoroalkoxy arylboronic esters, a versatile class of compounds, through iridium-catalyzed aromatic C-H borylation of 2,2-difluoro-1,3-benzodioxole derivatives. [] These esters serve as crucial intermediates in various cross-coupling reactions, enabling the construction of complex molecular architectures.
Q4: Can you elaborate on the use of 2,2-difluoro-1,3-benzodioxole in the synthesis of chiral ligands for asymmetric catalysis?
A4: 2,2-Difluoro-1,3-benzodioxole serves as a key starting material in the multi-step synthesis of enantiomerically pure (R)- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole, commonly known as DIFLUORPHOS®. [] This chiral diphosphine ligand plays a crucial role in various transition metal-catalyzed asymmetric reactions, leading to the formation of enantiomerically enriched compounds.
Q5: What are the advantages of using DIFLUORPHOS® as a chiral ligand in asymmetric synthesis?
A5: DIFLUORPHOS® displays exceptional enantioselectivity in various catalytic asymmetric transformations. [] For example, it has been successfully employed in the asymmetric hydrogenation of 2-aryl-substituted quinolinium salts, demonstrating high enantiomeric excesses. [] The rigid biaryl framework and the electron-withdrawing nature of the fluorine atoms in DIFLUORPHOS® contribute to its remarkable catalytic performance.
Q6: How does the presence of the trifluoromethoxy group influence the reactivity of aromatic compounds?
A6: The trifluoromethoxy group exhibits a strong electron-withdrawing nature, significantly impacting the reactivity of aromatic compounds. [] Studies have demonstrated that the trifluoromethoxy group surpasses the methoxy and trifluoromethyl groups in its ability to facilitate hydrogen/metal exchange at the ortho position of aromatic rings. This effect is attributed to a combination of sigma- and pi-polarizing interactions exerted by the trifluoromethoxy group.
Q7: Is there evidence of microbial degradation of compounds containing the 2,2-difluoro-1,3-benzodioxole moiety?
A7: Yes, research indicates that the bacterium Pseudomonas putida F1 can degrade 2,2-difluoro-1,3-benzodioxole (DFBD). [] This degradation process involves the enzyme toluene dioxygenase, which initiates the oxidation of DFBD. This discovery challenges the conventional perception of polyfluorinated compounds as resistant to biodegradation and highlights the potential for microbial remediation of environmental contaminants containing the DFBD moiety.
Q8: How is 4-formyl-2,2-difluoro-1,3-benzodioxole utilized in pesticide synthesis?
A8: 4-formyl-2,2-difluoro-1,3-benzodioxole acts as a crucial intermediate in the synthesis of fludioxonil, a widely used fungicide. [] A novel synthetic approach utilizes a reaction between 4-formyl-2,2-difluoro-1,3-benzodioxole and bromoacetonitrile triphenyl phosphate, resulting in the formation of (E)-3-(2,2-difluoro-1,3-benzodioxolame-4-yl) acrylonitrile, a key precursor to fludioxonil. [] This method offers a more environmentally friendly and cost-effective alternative to traditional synthesis routes.
Q9: Can you describe the synthesis and application of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile?
A9: 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile is another important building block accessible from 2,2-difluoro-1,3-benzodioxole. This compound is prepared via a multi-step synthesis involving the reaction of catechol with dibromodifluoromethane, followed by further transformations to yield the desired product. [] This synthetic method offers high purity and yield, demonstrating its potential for industrial-scale production of fludioxonil. []
Q10: What is the significance of the crystal structure of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)-1H-pyrrole-3-carbonitrile?
A10: The crystal structure of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)-1H-pyrrole-3-carbonitrile reveals a planar 2,2-difluoro-1,3-benzodioxole ring system slightly twisted relative to the pyrrole ring. [] This information provides valuable insights into the molecular geometry and packing arrangement of the compound, which can be crucial for understanding its physical and chemical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)




![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)

